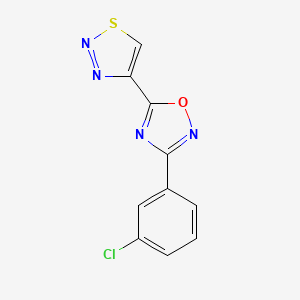

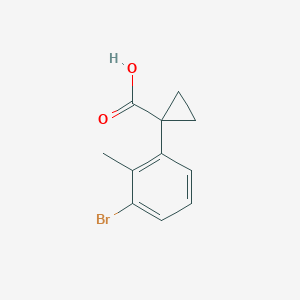

![molecular formula C24H26ClN3O3 B2554614 {6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326838-91-8](/img/structure/B2554614.png)

{6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline nucleus, which is a bicyclic compound containing nitrogen . The specific structure analysis of{6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is not provided in the available resources.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis of Quinoline Derivatives : Research has been focused on the synthesis of quinoline derivatives through various methods. For instance, the synthesis of 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives has been achieved under Buchwald–Hartwig conditions, highlighting the potential of these compounds in anticancer activities (M. Nowak et al., 2014). Another study reported the synthesis of 2′-acetyl and 2′-benzoyl substituted-4-chloro-2-(N-phenylamino)quinolines, demonstrating the flexibility in functionalizing quinoline derivatives for varied biological applications (M. Manoj & K. Rajendra Prasad, 2010).

Antioxidant Properties : The synthesis and evaluation of antioxidant properties of certain quinoline derivatives have shown that these compounds possess effective antioxidant power, with specific derivatives displaying potent radical scavenging abilities (Yasin Çetinkaya et al., 2012).

Photophysical and Biomolecular Binding Properties : A series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines have been synthesized, with studies on their photophysical properties and interactions with ct-DNA indicating strong π-stacking and/or hydrogen-bonding interactions, suggesting their utility in biomedical analysis (H. Bonacorso et al., 2018).

Chemical Transformations and Functionalization

Double Functionalization of Quinoline : The simultaneous double C2/C3 functionalization of quinoline has been demonstrated, leading to the synthesis of 3-(4-nitrobenzoyl)-2-phenylquinoline, showcasing a novel approach to quinoline modification (K. Belyaeva et al., 2018).

Assembly of Functionalized Quinolines : The base-promoted, protection-free, and regioselective synthesis of highly functionalized quinolines via [4 + 2] cycloaddition has been reported, highlighting a method for assembling quinolines with a wide variety of functional groups, which could be beneficial for the development of novel therapeutic agents (Rakesh K Saunthwal et al., 2016).

Mecanismo De Acción

While the specific mechanism of action for {6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is not detailed in the available resources, quinoline derivatives are known to exhibit a range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .

Safety and Hazards

The safety and hazards associated with {6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone are not detailed in the available resources. It’s important to note that this compound is intended for research use only and not for human or veterinary use.

Direcciones Futuras

The future directions for research on {6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone and other quinoline derivatives could include further investigation into their potential therapeutic effects and mechanisms of action . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

Propiedades

IUPAC Name |

[6-chloro-4-[(4-propoxyphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O3/c1-2-11-31-19-6-3-17(4-7-19)15-27-23-20-14-18(25)5-8-22(20)26-16-21(23)24(29)28-9-12-30-13-10-28/h3-8,14,16H,2,9-13,15H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEXXBZKZZGGIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

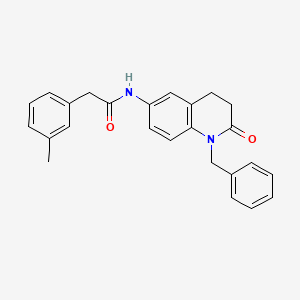

![N-[[4-cyclohexyl-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2554531.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2554535.png)

![N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2554536.png)

![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2554541.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2554544.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2554548.png)

![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propyl]prop-2-enamide](/img/structure/B2554550.png)